4-(2-Chloro-1,2-diphenylethenyl)phenol
Overview
Description
Preparation Methods
The synthesis of 4-(2-Chloro-1,2-diphenylethenyl)phenol typically involves the chlorination of 2-diphenylethenylphenol under controlled conditions. Industrial production methods often utilize catalytic processes to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve the desired product .
Chemical Reactions Analysis
4-(2-Chloro-1,2-diphenylethenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of chlorinated phenolic compounds.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.
Scientific Research Applications
4-(2-Chloro-1,2-diphenylethenyl)phenol is extensively used in scientific research due to its antibacterial and antifungal properties. Its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies related to microbial resistance and biofilm formation.
Medicine: Investigated for its potential use in developing new antimicrobial agents.
Industry: Utilized in the formulation of consumer products to prevent microbial contamination
Mechanism of Action
The compound exerts its effects by targeting and inhibiting the enoyl-acyl carrier protein reductase enzyme, which is essential for fatty acid synthesis in bacteria. This inhibition disrupts the bacterial cell membrane, leading to cell death. The molecular pathways involved include the disruption of membrane integrity and interference with essential metabolic processes .
Comparison with Similar Compounds
4-(2-Chloro-1,2-diphenylethenyl)phenol is unique due to its broad-spectrum antimicrobial activity. Similar compounds include:
Chlorhexidine: Another widely used antimicrobial agent with a different mechanism of action.
Benzalkonium chloride: A quaternary ammonium compound with antimicrobial properties.
Hexachlorophene: An antimicrobial agent with a similar structure but different applications.
Properties
IUPAC Name |
4-(2-chloro-1,2-diphenylethenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO/c21-20(17-9-5-2-6-10-17)19(15-7-3-1-4-8-15)16-11-13-18(22)14-12-16/h1-14,22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZKUFVAKHXHHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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